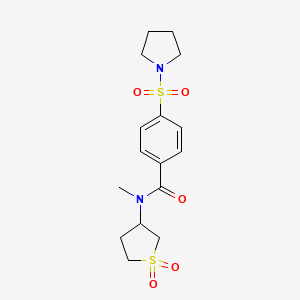
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H22N2O5S2 and its molecular weight is 386.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Tetrahydrothiophene ring : Contributes to the compound's reactivity and biological interactions.
- Pyrrolidine moiety : Enhances solubility and potential receptor binding.
- Sulfonamide group : Known for its role in various biological activities.
The molecular formula of the compound is C15H20N2O4S, with a molecular weight of approximately 320.4 g/mol.
Target Interactions
Research indicates that this compound primarily interacts with G protein-gated inwardly rectifying potassium (GIRK) channels . The activation of these channels can lead to:
- Modulation of neuronal excitability.
- Potential therapeutic effects in conditions such as epilepsy and anxiety disorders.
Pharmacological Effects
The compound has been evaluated for various biological activities, including:
- Neuroleptic Activity : Similar compounds have shown significant neuroleptic effects. For instance, derivatives have been tested for their ability to inhibit apomorphine-induced stereotyped behaviors in animal models, suggesting potential applications in treating psychotic disorders .
- Anti-inflammatory Properties : Studies on related compounds indicate that they can inhibit osteoclastogenesis, which is crucial for managing inflammatory bone diseases like rheumatoid arthritis. This effect is mediated through the inhibition of specific transcription factors involved in inflammation .
- Cytotoxicity : Initial screenings have suggested that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively modulates ion channel activity, impacting cellular excitability and signaling pathways associated with pain perception and mood regulation.
In Vivo Studies
Animal model studies have shown promising results regarding the compound's ability to reduce symptoms associated with anxiety and depression. For example:
- Behavioral Tests : Administration of the compound in rodent models resulted in decreased anxiety-like behavior in elevated plus maze tests.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-pyrazolo[3,4-b]pyridine | C15H14F2N4O2 | Contains a furan ring; potential anti-cancer properties |
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide | C20H22N2O2S | Incorporates naphthalene moiety; enhanced lipophilicity |
| 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-yllmethyl)-2-(propylsulfanyl)pyrimidine | C18H21ClN2O2S | Features chlorinated pyrimidine structure; potential antibacterial activity |
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-17(14-8-11-24(20,21)12-14)16(19)13-4-6-15(7-5-13)25(22,23)18-9-2-3-10-18/h4-7,14H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEDHMSRTJFGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














